molecular formula C16H28N2O5S2 B12772945 (+/-)-Thioctamidoethyl dimethylamine maleate CAS No. 865661-00-3

(+/-)-Thioctamidoethyl dimethylamine maleate

Cat. No.: B12772945
CAS No.: 865661-00-3
M. Wt: 392.5 g/mol
InChI Key: SKAQSQJRTMBTAW-BTJKTKAUSA-N
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Description

(+/-)-Thioctamidoethyl dimethylamine maleate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a thioamide group, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Thioctamidoethyl dimethylamine maleate typically involves the reaction of dimethylamine with a suitable thioamide precursor under controlled conditions. One common method involves the use of dimethylformamide as a solvent and a source of dimethylamine. The reaction is carried out at elevated temperatures, often around 120°C, in the presence of a base such as sodium acetate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of the thioamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Thioctamidoethyl dimethylamine maleate undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thioamide group to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(+/-)-Thioctamidoethyl dimethylamine maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.

    Biology: The compound’s thioamide group is known for its biological activity, making it a valuable tool in the study of enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique properties contribute to the efficacy of the final products.

Mechanism of Action

The mechanism of action of (+/-)-Thioctamidoethyl dimethylamine maleate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction is often mediated by the formation of a thioamide-protein adduct, which can disrupt normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thioacetamide: Another thioamide compound with similar reactivity but different biological activity.

    Dimethylamine hydrochloride: Shares the dimethylamine group but lacks the thioamide functionality.

    Thioacetamide S-oxide: An oxidized derivative of thioacetamide with distinct chemical properties.

Uniqueness

(+/-)-Thioctamidoethyl dimethylamine maleate is unique due to the combination of its thioamide and dimethylamine groups, which confer specific reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and biological applications.

Properties

CAS No.

865661-00-3

Molecular Formula

C16H28N2O5S2

Molecular Weight

392.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[2-(dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C12H24N2OS2.C4H4O4/c1-14(2)9-8-13-12(15)6-4-3-5-11-7-10-16-17-11;5-3(6)1-2-4(7)8/h11H,3-10H2,1-2H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SKAQSQJRTMBTAW-BTJKTKAUSA-N

Isomeric SMILES

CN(C)CCNC(=O)CCCCC1CCSS1.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCNC(=O)CCCCC1CCSS1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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